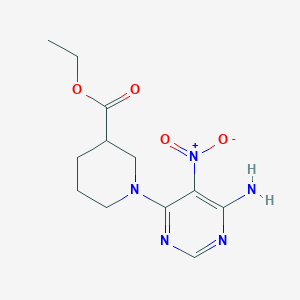

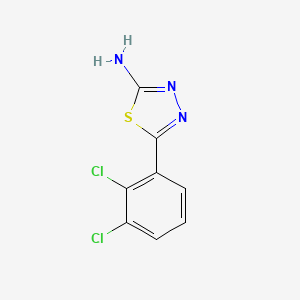

![molecular formula C19H18FNO4S B2511934 1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-44-4](/img/structure/B2511934.png)

1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one”, there are general methods for the synthesis of similar compounds. For instance, the synthesis of 1’-substituted spiro derivatives has been reported . The synthesis of such compounds often involves the use of various intra- and intermolecular reactions .

Scientific Research Applications

Medicinal Chemistry Research

Anticancer Properties: FSP has shown promising anticancer activity. Researchers have evaluated its cytotoxic properties against human cancer cell lines, including breast carcinoma (MCF-7), ovarian cancer (A2780), and colorectal adenocarcinoma. The compound’s ability to inhibit cancer cell growth makes it a potential candidate for further investigation .

Antioxidant and Anti-Inflammatory Effects: FSP exhibits antioxidant properties, protecting cells from oxidative stress. Additionally, it has anti-inflammatory effects, which are crucial for managing inflammatory diseases .

Antidiabetic Potential: Studies suggest that FSP may modulate glucose metabolism, making it relevant in the field of diabetes research. Further investigations are needed to explore its mechanism of action and therapeutic potential .

Antihypertensive Activity: FSP has demonstrated antihypertensive effects, possibly through vasodilation or other mechanisms. Researchers are keen on understanding its impact on blood pressure regulation .

Antimalarial and Antiplasmodial Properties: The compound’s spirochromanone backbone contributes to its antimalarial activity. It may interfere with the Plasmodium parasite’s life cycle, making it a valuable target for malaria drug development .

Other Applications: FSP’s diverse applications extend beyond the mentioned fields. Researchers have explored its potential as an anti-obesity agent, an antitumor compound, and even as a lead molecule in drug discovery .

Synthetic Methods

Researchers have developed various synthetic routes to access FSP and related derivatives. These methods involve cyclization and condensation reactions. Understanding these synthetic pathways aids in optimizing compound production .

Structure-Activity Relationship (SAR)

Exploring the SAR of FSP derivatives helps identify key structural features responsible for their biological activity. Researchers investigate modifications to enhance potency, selectivity, and safety .

Conclusion

Feel free to explore further or ask for additional details! 🌟 .

Mechanism of Action

Target of Action

The compound contains a fluorophenylsulfonyl group and a spiro[chroman-2,4’-piperidin]-4-one moiety. Compounds containing these groups are often involved in a wide range of biological activities. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives, which have a similar structure to the chroman part of the molecule, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Future Directions

The future directions in the study of “1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” could involve further exploration of its synthesis, structure, and potential biological activity. Given the interest in piperidine derivatives in drug design, this compound could be of interest in pharmaceutical research .

properties

IUPAC Name |

1'-(4-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSYXXLKQUMQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

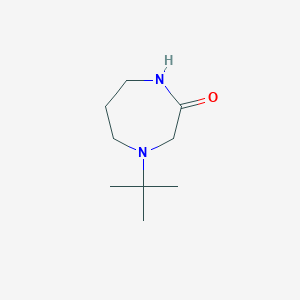

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)

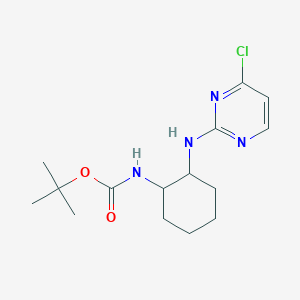

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)

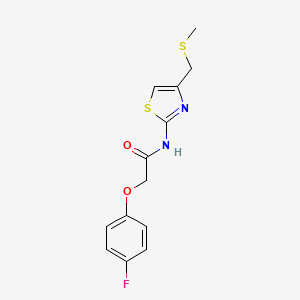

![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)

![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)

![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)